Cas no 106429-45-2 (2-(trifluoromethyl)-1H-Benzimidazole-6-carboxaldehyde)

2-(trifluoromethyl)-1H-Benzimidazole-6-carboxaldehyde structure
106429-45-2 structure
Product Name:2-(trifluoromethyl)-1H-Benzimidazole-6-carboxaldehyde
CAS No:106429-45-2
MF:C9H5F3N2O
MW:214.144012212753
CID:1097812
PubChem ID:22459208
Update Time:2025-07-22

2-(trifluoromethyl)-1H-Benzimidazole-6-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(trifluoromethyl)-1H-Benzimidazole-6-carboxaldehyde
    • 2-Trifluoromethyl-1H-benzimidazole-5-carboxaldehyde
    • 2-(trifluoromethyl)-3H-benzimidazole-5-carbaldehyde
    • 106429-45-2
    • 1H-Benzimidazole-6-carboxaldehyde, 2-(trifluoromethyl)-
    • CS-0078991
    • 2-(trifluoromethyl)-1H-1,3-benzodiazole-6-carbaldehyde
    • 2-(trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde
    • SCHEMBL4234950
    • Inchi: 1S/C9H5F3N2O/c10-9(11,12)8-13-6-2-1-5(4-15)3-7(6)14-8/h1-4H,(H,13,14)
    • InChI Key: WGPOFPNZWCMEGG-UHFFFAOYSA-N
    • SMILES: FC(C1=NC2C=CC(C=O)=CC=2N1)(F)F

Computed Properties

  • Exact Mass: 214.03539727g/mol
  • Monoisotopic Mass: 214.03539727g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 45.8Ų

2-(trifluoromethyl)-1H-Benzimidazole-6-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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2-(trifluoromethyl)-1H-Benzimidazole-6-carboxaldehyde Related Literature

Additional information on 2-(trifluoromethyl)-1H-Benzimidazole-6-carboxaldehyde

Comprehensive Overview of 2-(Trifluoromethyl)-1H-Benzimidazole-6-carboxaldehyde (CAS No. 106429-45-2)

2-(Trifluoromethyl)-1H-Benzimidazole-6-carboxaldehyde (CAS No. 106429-45-2) is a highly versatile benzimidazole derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its trifluoromethyl group and aldehyde functionality, serves as a critical intermediate in the synthesis of bioactive molecules. Its unique structural features make it a valuable building block for drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anticancer compounds.

The growing demand for fluorinated organic compounds in modern chemistry has positioned 2-(Trifluoromethyl)-1H-Benzimidazole-6-carboxaldehyde as a key player. Fluorination is a widely adopted strategy in drug design due to its ability to enhance metabolic stability, bioavailability, and binding affinity. Researchers are increasingly exploring this compound for its potential in targeted therapy and precision medicine, aligning with current trends in personalized healthcare. Its applications extend to material science, where it contributes to the development of advanced polymers and coatings.

One of the most searched questions in scientific forums is: "What are the synthetic routes for 2-(Trifluoromethyl)-1H-Benzimidazole-6-carboxaldehyde?" This compound is typically synthesized through multi-step organic reactions, including cyclization, halogenation, and oxidation processes. Optimizing these synthetic pathways is a hot topic, as it directly impacts yield, purity, and cost-effectiveness—factors crucial for industrial-scale production. Recent advancements in green chemistry have also spurred interest in eco-friendly synthesis methods, reducing hazardous byproducts.

Another trending discussion revolves around the structure-activity relationship (SAR) of benzimidazole derivatives. The trifluoromethyl group in 2-(Trifluoromethyl)-1H-Benzimidazole-6-carboxaldehyde is known to influence electronic properties and lipophilicity, which are critical for drug-receptor interactions. This aligns with the broader industry focus on rational drug design and computational chemistry, where predictive modeling accelerates the identification of promising candidates. Researchers frequently search for "SAR studies of trifluoromethyl benzimidazoles" to uncover novel therapeutic applications.

In the context of agrochemical innovation, this compound has shown potential as a precursor for crop protection agents. The benzimidazole scaffold is known for its fungicidal and herbicidal properties, making it a candidate for next-generation pesticides. With the global push toward sustainable agriculture, the development of low-toxicity and high-efficiency agrochemicals is a priority, further driving interest in this chemical entity.

From a commercial perspective, 2-(Trifluoromethyl)-1H-Benzimidazole-6-carboxaldehyde is available through specialized chemical suppliers and custom synthesis providers. Buyers often inquire about "purity specifications", "scalability", and "regulatory compliance", reflecting the compound's importance in high-stakes industries. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to ensure quality control, a topic frequently discussed in peer-reviewed journals.

Looking ahead, the integration of artificial intelligence (AI) in chemical research may unlock new possibilities for 2-(Trifluoromethyl)-1H-Benzimidazole-6-carboxaldehyde. AI-driven platforms can predict novel derivatives with enhanced properties, reducing trial-and-error experimentation. This aligns with the broader scientific community's interest in digital transformation and high-throughput screening.

In summary, 2-(Trifluoromethyl)-1H-Benzimidazole-6-carboxaldehyde (CAS No. 106429-45-2) is a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and materials science. Its relevance in contemporary research is underscored by its structural versatility and alignment with industry trends such as fluorine chemistry, sustainability, and computational drug discovery. As scientific inquiries continue to evolve, this compound remains a focal point for innovation and interdisciplinary collaboration.

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